3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Antiamoebic Acanthamoeba castellanii Structure-Activity Relationship

This 6,7-dimethoxyquinazolin-4(3H)-one derivative is a critical active reference point for antiamoebic research, showing potent encystation/excystation inhibition without HaCaT cytotoxicity. It serves as a key chemical probe to differentiate 4-oxo from 2,4-dioxo quinazoline pharmacology and as a scaffold for developing multi-target-directed ligands for Alzheimer's disease. Procuring this exact 4-bromo-2-fluorobenzyl analogue is mandatory for SAR reproducibility, as structural substitutes are inactive.

Molecular Formula C17H14BrFN2O3
Molecular Weight 393.2 g/mol
Cat. No. B10986432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one
Molecular FormulaC17H14BrFN2O3
Molecular Weight393.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=C(C=C3)Br)F)OC
InChIInChI=1S/C17H14BrFN2O3/c1-23-15-6-12-14(7-16(15)24-2)20-9-21(17(12)22)8-10-3-4-11(18)5-13(10)19/h3-7,9H,8H2,1-2H3
InChIKeyFXIPUVWUHSDZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one – Structural Identity and Research-Grade Procurement Baseline


3-(4-Bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one (CAS 1081146-73-7) is a synthetic small molecule belonging to the 6,7-dimethoxyquinazolin-4(3H)-one class, a privileged scaffold in medicinal chemistry. It features a quinazolinone core bearing electron-donating methoxy groups at positions 6 and 7, and an N3-substituted 4-bromo-2-fluorobenzyl moiety. This substitution pattern distinguishes it from the more extensively studied 2,4-dioxo-quinazoline aldose reductase inhibitors (e.g., Zenarestat) [1] and from earlier 3-aryl congeners evaluated for antiparasitic activity [2]. The combination of halogenated benzyl and dimethoxy quinazolinone functionalities confers distinct physicochemical properties and target-engagement profiles, making unambiguous structural confirmation and purity verification essential before any pharmacological or biochemical application.

Why 3-(4-Bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs


Generic substitution within the quinazolinone class is unreliable because subtle variations in the N3 substituent and the oxidation state of the heterocyclic core dictate biological target engagement, potency, and selectivity [1]. For example, the 4-oxo (quinazolin-4(3H)-one) scaffold exhibits a fundamentally different activity profile compared to the 2,4-dioxo (quinazolinedione) core found in the aldose reductase inhibitor Zenarestat, with the latter showing IC50 values of 7.5–44 nM against aldose reductase while the 4-oxo series demonstrates divergent polypharmacology including acetylcholinesterase inhibition (IC50 1.8–4.2 mg/mL) [2]. Even within the same 6,7-dimethoxy-4(3H)-one sub-series, replacement of the 4-bromo-2-fluorobenzyl group with another aryl or benzyl moiety can abolish activity, as demonstrated by compound 5 in the antiamoebic library which lost all amoebicidal effects at 50–100 μg/mL [3]. Procurement of the exact compound is therefore mandatory for reproducibility.

Quantitative Differentiation Evidence for 3-(4-Bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one


Antiamoebic Activity: Direct Head-to-Head Comparison Within a 19-Compound 3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one Library

In a library of 19 directly comparable 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives, the 4-bromo-2-fluorobenzyl-substituted compound (our target) retained amoebicidal activity at 50–100 μg/mL, whereas compound 5—a structurally distinct analogue within the same library—showed no amoebicidal effects at these concentrations [1]. This demonstrates that the 4-bromo-2-fluorobenzyl substituent is compatible with and may be critical for anti-Acanthamoeba activity, while alternative aryl substitutions (as in compound 5) can yield inactive compounds.

Antiamoebic Acanthamoeba castellanii Structure-Activity Relationship

Selectivity Versus Host Cells: Cytotoxicity Profile of the 6,7-Dimethoxyquinazolin-4(3H)-one Series

All 19 compounds in the 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one library—including our target compound—were tested against human HaCaT keratinocytes and showed no overt cytotoxicity at concentrations up to 100 μg/mL [1]. This contrasts with the known cytotoxicity profiles of certain 2,4-dioxoquinazoline aldose reductase inhibitors, which exhibit renal and hepatic liabilities at therapeutic doses [2]. While direct comparative cytotoxicity data between these two chemotypes is lacking, the class-level selectivity of the 4-oxo scaffold provides a favorable starting point for applications requiring a wide therapeutic window.

Cytotoxicity Selectivity HaCaT keratinocytes

Core Scaffold Divergence: 4-Oxo Versus 2,4-Dioxo Quinazoline Target Engagement

The 6,7-dimethoxyquinazolin-4(3H)-one scaffold (present in our target compound) exhibits acetylcholinesterase (AChE) inhibitory activity with IC50 values ranging from 1.8 to 4.2 mg/mL in vitro [1], whereas the 2,4-dioxoquinazoline scaffold (Zenarestat) is a potent aldose reductase inhibitor (IC50 = 7.5–44 nM) with no reported AChE activity [2]. This fundamental difference in target engagement profile arises from the oxidation state of the heterocyclic core: the 4-oxo scaffold engages cholinergic and amyloid pathways relevant to neurodegeneration, while the 2,4-dioxo scaffold targets the polyol pathway. Researchers requiring CNS-penetrant, multi-target cholinesterase/anti-amyloid activity must therefore use the 4-oxo scaffold, not the more reduced dioxo analogues.

Aldose reductase Acetylcholinesterase Polypharmacology

Scientifically Validated Application Scenarios for 3-(4-Bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one


Antiamoebic Drug Discovery: Direct SAR Probe in Acanthamoeba castellanii Infection Models

This compound serves as an active reference point within a well-characterized 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one library. It maintains amoebicidal, encystation-inhibitory, and excystation-inhibitory activities at 50–100 μg/mL while showing no cytotoxicity toward HaCaT keratinocytes [1]. Researchers investigating structure-activity relationships (SAR) for antiamoebic therapeutics should procure this exact analogue because compound 5—a structurally distinct library member—was completely inactive under identical conditions, establishing a clear activity cliff that makes the 4-bromo-2-fluorobenzyl substituent a critical pharmacophoric element [1].

Alzheimer's Disease Research: Multi-Target Cholinesterase/Amyloid Ligand Scaffold

The 6,7-dimethoxyquinazolin-4(3H)-one core, shared by this compound, has demonstrated moderate acetylcholinesterase inhibition (IC50 1.8–4.2 mg/mL) and >50% reduction in β-amyloid aggregation in cell-free assays [2]. These dual activities position this compound as a starting scaffold for developing multi-target-directed ligands (MTDLs) for Alzheimer's disease. Procurement of the 4-oxo (rather than 2,4-dioxo) chemotype is essential, as the latter lacks any published cholinergic or anti-amyloid activity and instead shows potent aldose reductase inhibition (IC50 7.5–44 nM) [3].

Selectivity Profiling: Comparative Toxicology Against Human Cell Lines

The 6,7-dimethoxyquinazolin-4(3H)-one series, including our target compound, exhibits no overt cytotoxicity against human HaCaT keratinocytes at concentrations up to 100 μg/mL, as determined by LDH release assay [1]. This favorable selectivity profile distinguishes it from certain 2,4-dioxoquinazoline-based aldose reductase inhibitors that carry documented renal and hepatic toxicity risks [4]. Researchers evaluating therapeutic windows or conducting early-stage safety profiling should use this compound as a representative of the low-cytotoxicity 4-oxo scaffold class.

Chemical Biology Tool: Differentiating Aldose Reductase vs. Cholinergic Pathway Engagement

Due to the profound mechanistic divergence between 4-oxo and 2,4-dioxo quinazolines, this compound can serve as a chemical probe to deconvolute polypharmacology in systems where both aldose reductase and acetylcholinesterase pathways may be operative. The 4-bromo-2-fluorobenzyl substituent provides a convenient synthetic handle for further derivatization (e.g., Suzuki coupling at the bromine position), enabling the construction of focused libraries that maintain the 4-oxo core while exploring substituent effects on AChE and anti-amyloid activities [2][3].

Quote Request

Request a Quote for 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.